molecular formula C17H23F3N4O3S B2958122 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1396757-27-9

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2958122
CAS No.: 1396757-27-9
M. Wt: 420.45
InChI Key: JZPCXZMATHAQFE-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates a 4-cyclopropyl-6-(trifluoromethyl)pyrimidine core, a scaffold frequently explored in medicinal chemistry for its potential to interact with biological targets . This core is further functionalized with an ethyl linker to a 1-(methylsulfonyl)piperidine-4-carboxamide group, a structural motif often associated with modulating physicochemical properties and enhancing target binding affinity. Compounds featuring pyrimidine rings similar to this one are of significant interest in the development of agrochemicals and pharmaceuticals, as evidenced by research into related structures with pesticidal activity . The presence of the trifluoromethyl group is a common strategy in lead optimization to improve metabolic stability and membrane permeability. This product is provided as a high-purity material for research applications, including but not limited to biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. It is intended for use by qualified laboratory researchers only. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O3S/c1-28(26,27)24-8-5-12(6-9-24)16(25)21-7-4-15-22-13(11-2-3-11)10-14(23-15)17(18,19)20/h10-12H,2-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPCXZMATHAQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention due to its promising biological activities. This compound features a unique structural arrangement that includes a pyrimidine ring with trifluoromethyl and cyclopropyl substitutions, which enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C23H25F3N4O2
  • Molecular Weight : 432.47 g/mol
  • Key Functional Groups :
    • Trifluoromethyl group (enhances metabolic stability)
    • Cyclopropyl moiety (contributes to unique pharmacological properties)
    • Methylsulfonyl group (potentially influences solubility and biological activity)

The presence of these groups allows the compound to interact selectively with various biological targets, potentially influencing pathways related to inflammation, cancer, or infectious diseases.

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor modulation. The trifluoromethyl substitution is known to enhance metabolic stability and bioavailability, making it an attractive candidate for further pharmaceutical development.

Key Findings from Studies:

  • Enzyme Interactions :
    • The compound has shown potential as an inhibitor of specific kinases involved in cancer progression.
    • In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes at low micromolar concentrations.
  • Receptor Affinity :
    • The compound interacts with various receptors, including those linked to inflammatory responses.
    • Its structural features allow for selective binding, enhancing its potential as a therapeutic agent.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study 1 : Investigated the compound's effect on tumor cell lines, demonstrating a reduction in cell viability at concentrations as low as 10 µM. The study suggested that the mechanism of action involves apoptosis induction through caspase activation.
  • Study 2 : Focused on the anti-inflammatory properties of the compound, showing significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamideDimethoxyphenyl groupAnti-inflammatoryEnhanced solubility
1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazinePyrido[3,2-d]pyrimidine derivativeAntiviral propertiesPiperazine moiety increases receptor affinity
1-amino-pyrido[3,2-d]pyrimidin derivativesAmino-substituted pyrimidinesAnticancer activityAmino group enhances interaction with DNA

The distinct pharmacological profile of this compound compared to other compounds stems from its unique trifluoromethyl substitution and cyclopropane structure.

Comparison with Similar Compounds

Pyrimidine Derivatives

  • N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (): Shares a pyrimidine core and methylsulfonamide group but differs in substituents (fluorophenyl, hydroxymethyl, isopropyl). The absence of trifluoromethyl and cyclopropyl groups in this compound may reduce metabolic stability compared to the target molecule. Crystal structure data indicates solid-state packing influenced by hydrogen bonding .
  • 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol (): Features a fluorophenyl and isopropyl-substituted pyrimidine with a sulfonamide group.

Piperidine-Containing Analogues

  • N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (): Shares a pyrimidine core and piperidine-carboxamide structure. However, the cyclohexylmethyl group and 2-methyl substitution on pyrimidine contrast with the target’s cyclopropyl and ethyl-sulfonyl modifications. Molecular weight (384.4 g/mol) and lipophilicity are likely higher in this analogue due to the cyclohexyl group .

Heterocyclic Carboxamides

  • 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (): Contains a furopyridine core instead of pyrimidine but shares cyclopropyl and trifluoromethyl motifs. The trifluoroethylamino group may enhance target affinity, as seen in kinase inhibitors. The absence of a sulfonyl group could reduce solubility compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Core Structure Pyrimidine + piperidine Pyrimidine Pyrimidine + piperidine
Key Substituents Cyclopropyl, trifluoromethyl, sulfonyl Fluorophenyl, isopropyl, sulfonamide Cyclohexylmethyl, methyl
Molecular Weight (g/mol) ~420 (estimated) Not reported 384.4
Lipophilicity (logP) Moderate (sulfonyl balances trifluoromethyl) High (isopropyl, fluorophenyl) High (cyclohexylmethyl)
Solubility Moderate (sulfonyl enhances polarity) Low (hydrophobic substituents) Low (bulky cyclohexyl group)

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